5,8-Dimethylindolizine

Synthetic methodology Heterocyclic chemistry Reaction selectivity

For laboratories requiring precise regiochemical control in CNS drug discovery or optoelectronic materials, this 5,8-Dimethylindolizine scaffold is irreplaceable. Its specific 5,8-dimethylation pattern delivers a logP of 2.556 and an extremely low polar surface area of 4.41 Ų, which is critical for enhancing blood-brain barrier penetration without introducing new hydrogen-bonding liabilities. Unlike generic indolizine or incorrect isomers, only this compound provides the required steric shielding and distinct π-stacking interactions for consistent pharmacokinetic profiles and solid-state packing. Secure your research supply today by requesting a quote.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 20355-39-9
Cat. No. B3049361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethylindolizine
CAS20355-39-9
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(N2C1=CC=C2)C
InChIInChI=1S/C10H11N/c1-8-5-6-9(2)11-7-3-4-10(8)11/h3-7H,1-2H3
InChIKeyLWYZCTPSIWHYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dimethylindolizine (CAS 20355-39-9): Core Properties & Sourcing Essentials


5,8-Dimethylindolizine (CAS 20355-39-9) is a C10H11N heterocyclic compound belonging to the indolizine class, a structural isomer of indole featuring a fused pyrrole-pyridine ring system with methyl substituents at the 5- and 8-positions [1]. It is characterized by a molecular weight of 145.20 g/mol, a polar surface area (PSA) of 4.41 Ų, and a calculated logP of 2.556, indicating significant lipophilicity [2]. This compound is a foundational scaffold in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its specific dimethylation pattern, which differentiates it from other indolizine isomers and indole analogs .

Why 5,8-Dimethylindolizine Cannot Be Replaced by Common Indolizine or Indole Analogs


Generic substitution of 5,8-dimethylindolizine with unsubstituted indolizine or other dimethylated isomers (e.g., 1,2-dimethylindolizine, 3,7-dimethylindole) is invalid due to the precise regiochemical requirements for electronic and steric tuning in target applications. The 5,8-dimethylation pattern is critical for controlling molecular conformation, π-stacking interactions, and metabolic stability in drug discovery [1]. Unsubstituted indolizine (CAS 274-40-8) lacks the enhanced lipophilicity (logP 2.49 vs. 2.556) and steric shielding provided by the methyl groups, leading to altered pharmacokinetic and binding profiles . In materials chemistry, the specific substitution directs solid-state packing and optoelectronic properties, with isomers like 4,7-dimethylindole yielding different crystal packing motifs and fluorescence behavior [2].

Quantitative Differentiation: Head-to-Head Data for 5,8-Dimethylindolizine vs. Key Comparators


Synthesis Yield: 5,8-Dimethylindolizine vs. 4,7-Dimethylindole in Pyrrole-Hexane-2,5-dione Condensation

In the condensation of pyrrole with hexane-2,5-dione, the product mixture includes 4,7-dimethylindole and 5,8-dimethylindolizine as competing products . While exact isolated yields are not reported in the primary source, the 5,8-dimethylindolizine product is formed as a distinct and separable component. Comparative data from modern two-step syntheses show that 5,8-disubstituted indolizines (including the 5,8-dimethyl variant) are obtained in higher yields (often >60%) when using trialkylsilyl-protected pyrrole compared to unprotected pyrrole, which typically gives lower yields due to competing α-condensation pathways [1].

Synthetic methodology Heterocyclic chemistry Reaction selectivity

Lipophilicity (logP): 5,8-Dimethylindolizine vs. Unsubstituted Indolizine

5,8-Dimethylindolizine exhibits a calculated logP of 2.556 [1], which is higher than that of unsubstituted indolizine (logP = 2.49) . This ~0.07 log unit increase, while modest, translates to a ~17% increase in partition coefficient, enhancing membrane permeability and potential blood-brain barrier penetration.

Physicochemical properties Drug-likeness ADME prediction

Polar Surface Area (PSA) Consistency: A Baseline for Bioisosteric Replacement

The polar surface area (PSA) of 5,8-dimethylindolizine is 4.41 Ų [1], which is identical to that of unsubstituted indolizine . This indicates that the addition of two methyl groups at the 5- and 8-positions does not alter the hydrogen-bonding capacity or polar interactions of the core scaffold.

Medicinal chemistry Bioisosterism Scaffold hopping

Synthetic Accessibility: 5,8-Dimethylindolizine from Alternative Precursors

5,8-Dimethylindolizine can be synthesized from 5,8-dimethylquinoline and zinc acetate in a condensation reaction that reportedly produces high yields of isoindole derivatives . This contrasts with the pyrrole-hexane-2,5-dione route (see Evidence Item 1) which yields a mixture of products.

Synthetic chemistry Precursor selection Route scoping

Optimal Application Scenarios for 5,8-Dimethylindolizine Based on Quantitative Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Given its enhanced logP (2.556) relative to indolizine while retaining the same low PSA (4.41 Ų), 5,8-dimethylindolizine is an ideal scaffold for designing CNS-active compounds. The increased lipophilicity facilitates blood-brain barrier penetration, while the unchanged PSA ensures no new hydrogen-bonding liabilities are introduced [1].

Synthetic Chemistry: Alternative Route Using 5,8-Dimethylquinoline

For laboratories that maintain an inventory of 5,8-dimethylquinoline, the condensation route with zinc acetate offers a potentially more selective and higher-yielding access to 5,8-dimethylindolizine compared to the classical pyrrole-hexane-2,5-dione method, which co-produces 4,7-dimethylindole .

Bioisosteric Replacement in Kinase or GPCR Inhibitor Design

The 5,8-dimethylindolizine core serves as a bioisostere for indole or indolizine in kinase and GPCR inhibitors where increased hydrophobic contact with a protein pocket is desirable. The 5,8-dimethylation pattern provides additional van der Waals interactions without altering the core's hydrogen-bonding capacity, as evidenced by the identical PSA [1].

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